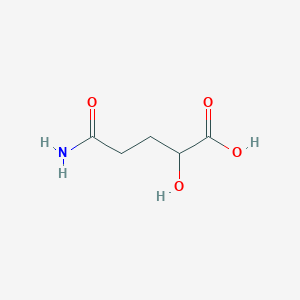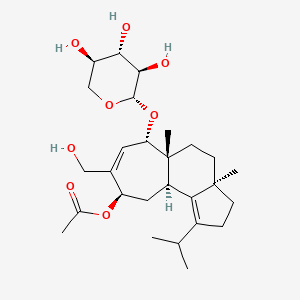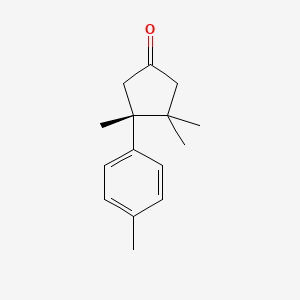
beta-Cuparenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Cuparenone is a natural product found in Platycladus orientalis with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthetic Approaches : A novel synthetic route to β-cuparenone, crucial for the development of sesquiterpene natural product precursors, has been developed using palladium-catalyzed tandem Heck cyclization of specific dienol derivatives (Ray & Ray, 2007).
- Efficient Synthesis Techniques : Research details efficient synthesis methods for β-cuparenone, highlighting its importance in chemical synthesis (Aavula, Cui, & Mash, 2000).
- Ring Closing Metathesis : A method involving Claisen rearrangement and ring closing metathesis reactions has been employed for synthesizing aromatic sesquiterpenes including β-cuparenone (Srikrishna & Rao, 2002).
- Asymmetric Total Synthesis : Asymmetric synthesis methods for β-cuparenone have been explored, using Meinwald rearrangement and ring closing metathesis, underscoring its significance in organic chemistry (Kumar, Halder, & Nanda, 2017).
- Carbonylation of Spiropentanes : Spiropentanes' carbonylation leading to the synthesis of β-cuparenone highlights the versatility of this compound in chemical reactions (Matsuda, Tsuboi, & Murakami, 2007).
Miscellaneous Applications
- Cyclodextrin Cups in Supramolecular Systems : Cyclodextrin cups, functionalized with terpyridine units for building supramolecular systems, demonstrate the potential of β-cuparenone in advanced chemical studies (Haider et al., 2001).
- Manufacture and Mechanical Behavior in Biomedical Applications : The use of β-cuparenone in the manufacturing process of biomedical components like Ti–24Nb–4Zr–8Sn alloy, showcasing its utility in biomedical engineering (Zhang et al., 2011).
Eigenschaften
Produktname |
beta-Cuparenone |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(4R)-3,3,4-trimethyl-4-(4-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H20O/c1-11-5-7-12(8-6-11)15(4)10-13(16)9-14(15,2)3/h5-8H,9-10H2,1-4H3/t15-/m0/s1 |
InChI-Schlüssel |
MTWLTRIBMFLOIL-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@]2(CC(=O)CC2(C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC(=O)CC2(C)C)C |
Synonyme |
beta-cuparenone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



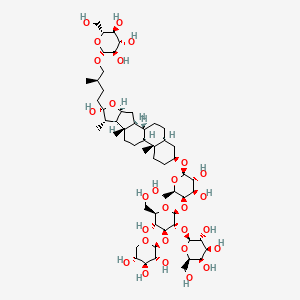
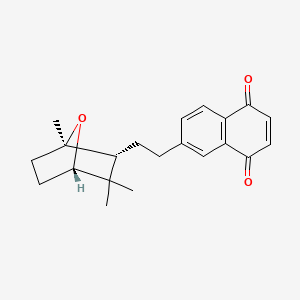
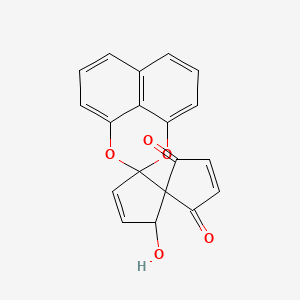
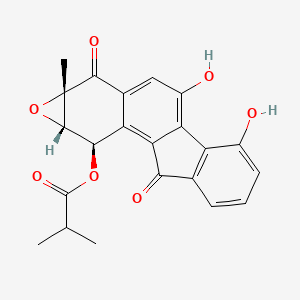
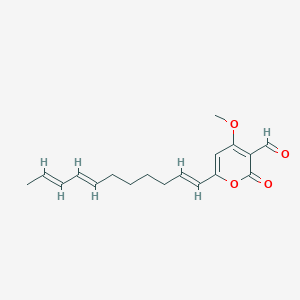
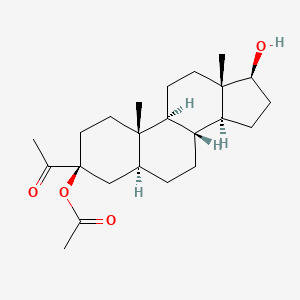
![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)

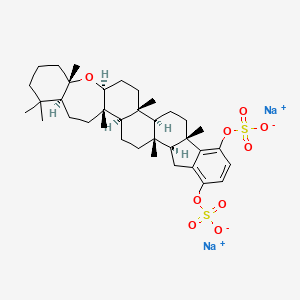
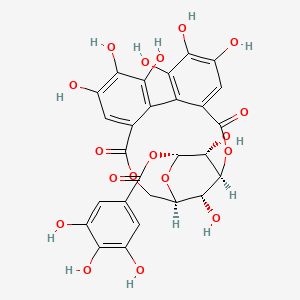
![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)
